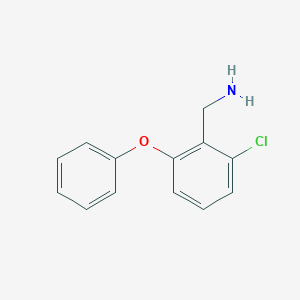

2-Chloro-6-phenoxybenzylamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chloro-6-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOZVXKDWQFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380412 | |

| Record name | 2-Chloro-6-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-89-7 | |

| Record name | 2-Chloro-6-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Phenoxybenzylamine

Established Synthetic Pathways for 2-Chloro-6-phenoxybenzylamine

Traditional synthesis of this compound relies on well-established chemical reactions, primarily involving reduction-based methods and the derivatization of precursor compounds.

Reduction-Based Syntheses (e.g., Nitrile Reduction)

The most common reduction-based pathway to this compound involves the conversion of the corresponding nitrile, 2-chloro-6-phenoxybenzonitrile. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is an economical and widely used method for nitrile reduction. wikipedia.org This process typically employs group 10 metal catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere to produce the primary amine. wikipedia.org However, a key challenge is managing the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the final amine product. wikipedia.org The choice of catalyst, solvent, pH, and temperature are critical factors in maximizing the yield of the desired primary amine. wikipedia.org

Stoichiometric reducing agents offer an alternative to catalytic hydrogenation. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and diborane (B8814927) are effective for the non-catalytic conversion of nitriles to amines. wikipedia.orgorganic-chemistry.org These powerful hydrides provide a reliable method for laboratory-scale synthesis.

Table 1: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent/Method | Catalyst/Conditions | Key Characteristics |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Economical for large-scale production; requires control to prevent over-alkylation. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Highly effective and versatile, but pyrophoric and requires anhydrous conditions. libretexts.org |

| Sodium Borohydride (NaBH₄) | CoCl₂ or other catalysts in alcohol | Milder than LiAlH₄, often requiring a catalyst to reduce nitriles effectively. wikipedia.org |

| Ammonia (B1221849) Borane | Thermal decomposition, no catalyst needed | Environmentally benign with H₂ and NH₃ as byproducts; tolerates many functional groups. organic-chemistry.org |

Precursor Compound Derivatization Routes

An alternative to nitrile reduction is the derivatization of closely related precursors. These methods build the amine functionality onto a pre-existing 2-chloro-6-phenoxybenzyl skeleton.

One such method is reductive amination . harvard.eduorganic-chemistry.org This process involves the reaction of 2-chloro-6-phenoxybenzaldehyde (B3247345) with ammonia in the presence of a reducing agent. libretexts.orgyoutube.com The aldehyde and ammonia first form an intermediate imine, which is then reduced in situ to the primary amine. libretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the iminium ion over the starting aldehyde. harvard.edu

Another route involves the Sɴ2 reaction of a benzyl (B1604629) halide . In this approach, 2-chloro-6-phenoxybenzyl chloride or bromide can be reacted with ammonia or an ammonia equivalent (like sodium azide (B81097) followed by reduction) to yield the target benzylamine (B48309). libretexts.org However, a significant drawback of using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines. libretexts.org

Exploration of Novel Synthetic Strategies

Recent advancements in synthetic chemistry have opened new avenues for the synthesis of amines like this compound, focusing on increased efficiency, sustainability, and novel activation methods.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green alternative to traditional chemical reductions. nsf.gov The electrocatalytic hydrogenation of nitriles can produce primary amines at room temperature, avoiding the need for high pressures of H₂ gas or strong chemical reducing agents. nsf.govresearchgate.net This technique uses electricity to drive the reduction, often on nanostructured copper or other transition metal catalysts. nsf.govresearchgate.net A notable advantage is the potential to suppress the formation of secondary and tertiary amines by performing the reaction in a CO₂-saturated electrolyte, which reversibly protects the newly formed primary amine as a carbamate. nsf.gov Similarly, the electrochemical oxidation of primary amines to nitriles on electrodes like NiOOH is also being explored, highlighting the versatility of electrochemical approaches in amine synthesis. nih.govacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. cem.com By using microwave irradiation, the synthesis of amines and their precursors can often be completed in significantly shorter times and with higher yields compared to conventional heating methods. acs.orgmdpi.com For example, microwave technology can be applied to the reductive amination of carbonyl compounds or the conversion of aldehydes to nitriles using reagents like hydroxylamine (B1172632) hydrochloride. cem.commdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates and improve process efficiency. cem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Methods for Related Syntheses

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

| Reductive Amination | Hours to days at room temp. or reflux | Minutes at elevated temp./pressure | Drastic reduction in reaction time. cem.com |

| Aldehyde to Nitrile | Long reaction times with conventional heating | 5 minutes at 100 W | Rapid, solvent-free conversion. mdpi.com |

| Hydrogenation | Requires high pressure H₂ and long reaction times | Can use hydrogen donors (e.g., ammonium (B1175870) formate) for rapid reactions | Faster, potentially safer conditions. cem.com |

Green Chemistry Principles in Synthetic Design (e.g., Solvent Selection, Reagent Choice)

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. sciencedaily.com Key considerations include atom economy, waste reduction, and the use of environmentally benign solvents and reagents. walisongo.ac.idnih.gov

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com Emerging alternatives include deep eutectic solvents (DESs), which are environmentally friendly, have low volatility, and can act as both the solvent and catalyst in amination reactions. mdpi.comsemanticscholar.org Bio-based solvents, such as Cyrene™, are also being investigated as sustainable replacements for dipolar aprotic solvents like DMF in amine-related syntheses. rsc.org Solvent-free approaches, such as using ball mills, further enhance the green profile of a synthesis by eliminating solvent waste entirely. organic-chemistry.org

Reagent Choice and Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.orgacs.org Syntheses that avoid stoichiometric reagents with poor atom economy are preferred. walisongo.ac.idnih.gov For instance, catalytic hydrogenation is more atom-economical than using stoichiometric metal hydride reducing agents. The development of catalytic processes that produce no waste is a primary goal. sciencedaily.com

Biocatalytic Approaches (e.g., Biotransformation)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. oup.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly relevant for the synthesis of this compound from a prochiral precursor like 2-chloro-6-phenoxybenzaldehyde or the corresponding ketone. oup.comnih.govnih.gov

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. For the synthesis of this compound, a suitable ω-transaminase could be employed to convert 2-chloro-6-phenoxybenzaldehyde into the desired amine with high enantioselectivity. nih.govresearchgate.net The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct. oup.com

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of a carbonyl compound using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govnih.gov An engineered AmDH could provide a direct and atom-economical route to this compound. thieme-connect.de A dual-enzyme system, where a second enzyme like formate (B1220265) dehydrogenase is used to regenerate the cofactor, can enhance the efficiency of the process. nih.gov

Imine Reductases (IREDs) , also known as reductive aminases (RedAms), catalyze the reduction of a pre-formed imine or the direct reductive amination of a ketone with an amine. researchgate.net This class of enzymes has been successfully applied to the synthesis of various chiral amines and could be a viable option for producing enantiomerically enriched this compound. researchgate.net

The selection of the enzyme and the optimization of reaction conditions, such as pH, temperature, and substrate concentration, are crucial for achieving high conversion and enantioselectivity. A hypothetical screening of different enzyme classes for the synthesis of this compound from 2-chloro-6-phenoxybenzaldehyde could yield results as summarized in the table below.

| Enzyme Class | Specific Enzyme (Example) | Conversion (%) | Enantiomeric Excess (ee, %) | Predominant Enantiomer |

|---|---|---|---|---|

| Transaminase (TA) | Engineered ω-TA | 92 | >99 | (S) |

| Amine Dehydrogenase (AmDH) | Engineered PheDH variant | 85 | 98 | (R) |

| Imine Reductase (IRED) | Screened IRED variant | 95 | 97 | (S) |

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

Achieving high enantiomeric purity is often a critical aspect of chemical synthesis, particularly for biologically active molecules. This can be accomplished through either stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: As discussed in the biocatalytic section, enzymes can be used for the asymmetric synthesis of a single enantiomer of this compound. In addition to biocatalysis, chemo-catalytic methods employing chiral catalysts can also be used for the asymmetric reductive amination of 2-chloro-6-phenoxybenzaldehyde.

Chiral Resolution: If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through chiral resolution.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

Enzymatic Kinetic Resolution (EKR): This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. chu-lab.org Lipases are commonly used for the kinetic resolution of amines through enantioselective acylation. nih.govgoogle.comjocpr.com For example, a lipase (B570770) could catalyze the acylation of the (R)-enantiomer of this compound, allowing for the separation of the acylated product from the unreacted (S)-enantiomer. The success of this method depends on the enantioselectivity of the enzyme. nih.gov

A comparison of hypothetical chiral resolution methods for racemic this compound is presented below.

| Method | Resolving Agent/Enzyme | Yield of (S)-enantiomer (%) | Enantiomeric Excess of (S)-enantiomer (ee, %) |

|---|---|---|---|

| Classical Resolution | (R)-Mandelic Acid | 35 | 95 |

| Enzymatic Kinetic Resolution | Immobilized Lipase B from Candida antarctica | 48 | >99 |

Scale-Up Considerations in Research Synthesis

Transitioning a synthetic route from the laboratory bench to a larger scale presents a unique set of challenges that must be carefully considered to ensure a safe, efficient, and reproducible process. otavachemicals.commt.comvisimix.comslideshare.net

Process Optimization: The initial synthetic route may require optimization for scale-up. This includes reassessing the choice of reagents and solvents to favor those that are less expensive, less hazardous, and more environmentally friendly. otavachemicals.comblazingprojects.com Reaction conditions such as temperature, pressure, and reaction time need to be re-evaluated to ensure they are manageable on a larger scale. visimix.com

Heat and Mass Transfer: Exothermic reactions that are easily controlled in small-scale laboratory glassware can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, which can lead to inefficient heat dissipation. visimix.comslideshare.net Proper engineering controls and a thorough understanding of the reaction thermodynamics are essential to prevent thermal runaway. blazingprojects.com Similarly, efficient mixing becomes more challenging at a larger scale, which can affect reaction rates and product distribution. visimix.com

Downstream Processing and Purification: The methods used for product isolation and purification in the lab, such as column chromatography, may not be practical or economical for large-scale synthesis. Alternative methods like crystallization, distillation, or extraction need to be developed and optimized. slideshare.net

Safety and Environmental Considerations: A comprehensive safety assessment is crucial before scaling up any chemical process. visimix.com This includes understanding the hazards associated with all materials and reaction intermediates, as well as the potential for runaway reactions. slideshare.net The environmental impact of the process, including waste generation and disposal, must also be considered. visimix.com

For biocatalytic processes, specific scale-up challenges include ensuring an adequate supply of the enzyme, maintaining enzyme stability under process conditions, and managing the removal of the enzyme from the final product. scientificupdate.comrsc.orgcreative-enzymes.comresearchgate.net

Key considerations for scaling up the synthesis of this compound are summarized in the following table.

| Parameter | Laboratory Scale | Scale-Up Consideration |

|---|---|---|

| Solvent | Anhydrous THF | Cost, flammability, and potential for peroxide formation. Consider alternative, safer, and more economical solvents. |

| Temperature Control | Oil bath | Potential for thermal runaway in an exothermic step. Requires a reactor with efficient heat exchange. |

| Purification | Silica gel chromatography | Not economically viable for large quantities. Develop a crystallization or distillation procedure. |

| Reagent Addition | Syringe pump | Controlled addition rate is critical to manage exotherms. Requires calibrated dosing pumps. |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Chloro 6 Phenoxybenzylamine Derivatives

Rational Design and Synthesis of Analogs and Derivatives

The rational design of analogs and derivatives of 2-Chloro-6-phenoxybenzylamine is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. This process involves systematic modifications of the core structure and the exploration of novel chemical spaces through scaffold hybridization.

Systematic Substitution Pattern Variations

Systematic variations in the substitution pattern of the this compound scaffold have been investigated to elucidate the structure-activity relationship. Research on analogous 2,6-disubstituted benzylamine (B48309) derivatives has shown that the nature and position of substituents significantly influence their inhibitory activity against certain enzymes. nih.gov For instance, the introduction of linear alkoxy groups at the 2 and 6 positions of the benzylamine core can lead to potent and selective inhibitors of enzymes like benzylamine oxidase (BAO). nih.gov Conversely, the incorporation of hydrophilic ω-hydroxyalkoxy groups can yield inhibitors with reduced toxicity. nih.gov

In a related series of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, modifications at the alkoxy position were achieved by reacting 5-chloro-2-hydroxy-N-phenylbenzamide with various chloro-substituted acid ethyl esters. researchgate.net These substitutions directly impact the electronic and steric properties of the molecule, which in turn affects its biological activity. The general principle observed is that even minor changes to the substituents on the phenyl rings or the linker region can lead to significant differences in biological outcomes.

Scaffold Modification and Hybridization Strategies (e.g., Chimeric Agents)

Scaffold modification and hybridization represent advanced strategies to explore new chemical diversity and improve the pharmacological profile of lead compounds. One such approach is bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. For the this compound scaffold, the phenoxy group could be replaced with various bioisosteres to modulate its properties. The replacement of a phenyl ring with nonclassical bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane (BCP) has been shown to be an effective strategy in other molecular frameworks to alter metabolic stability and in vitro potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs.

Physicochemical Descriptors and Their Influence

The biological activity of this compound derivatives is influenced by a variety of physicochemical descriptors. Key descriptors often considered in QSAR studies include hydrophobicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices.

A study on 3D-QSAR of phenoxyalkylamine compounds highlighted the importance of steric and electrostatic fields in determining the activity of these molecules. researchgate.net The analysis suggested that the steric field, in particular, has a more significant contribution to the biological activity than the electrostatic field. researchgate.net This implies that the size and shape of the substituents on the phenoxy and benzyl (B1604629) rings are critical for optimal interaction with the biological target.

Table 1: Physicochemical Descriptors and Their Potential Influence

| Descriptor | Potential Influence on Activity |

| Hydrophobicity (logP) | Affects membrane permeability and binding to hydrophobic pockets of the target protein. |

| Electronic Properties | Influences the strength of interactions with the target, such as hydrogen bonding and electrostatic interactions. |

| Steric Parameters | Determines the complementarity of the ligand with the binding site of the target. |

| Topological Indices | Reflect the overall shape and branching of the molecule, which can impact binding affinity. |

Statistical Models for Activity Prediction

Various statistical models can be employed to predict the biological activity of this compound derivatives based on their physicochemical descriptors. These models range from linear regression methods to more complex machine learning algorithms. The development of robust QSAR models is crucial for the in silico screening of virtual libraries of compounds, thereby accelerating the drug discovery process. nih.gov

The successful application of QSAR models has been demonstrated for various classes of compounds, where they have been used to predict activities and guide the synthesis of new derivatives with improved properties. nih.govmedvolt.ai For instance, QSAR models have been developed to predict the activity of compounds towards specific protein targets associated with molecular initiating events in toxicity pathways. medvolt.ai

Molecular Interactions and Binding Dynamics Studies

Understanding the molecular interactions and binding dynamics of this compound derivatives with their biological targets is essential for elucidating their mechanism of action and for the rational design of more effective compounds.

Computational techniques such as molecular docking are powerful tools to predict the binding mode of a ligand within the active site of a protein. japer.in These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For instance, in a study of novel flavones as cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed hydrogen bond interactions with key amino acid residues like Tyr385, Tyr355, Trp387, and Arg120. japer.in

For this compound derivatives, it is hypothesized that the phenoxy and chloro-substituted benzyl moieties play crucial roles in binding. The phenoxy group may engage in hydrophobic and pi-pi stacking interactions, while the chloro substituent could influence the electronic properties and conformation of the benzyl ring. The amine group is likely to be involved in hydrogen bonding or ionic interactions within the target's binding site. The formation of a plurality of hydrogen bonds or hydrophobic non-covalent interactions with appropriate sites in the protein is a likely mechanism for the inhibitory role of related 2,6-disubstituted benzylamines. nih.gov

Ligand-Target Binding Characterization

The interaction of a ligand with its biological target is the foundational event that dictates its pharmacological effect. For derivatives of this compound, characterizing these binding interactions is crucial. The N-2-methoxybenzyl substitution in phenethylamines, for example, has been shown to significantly alter binding affinities at various receptors. Specifically, this substitution increases binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors, while reducing affinity for 5-HT1A receptors. nih.gov

SAR studies on related scaffolds, such as 1-phenylbenzazepines, have highlighted the importance of specific substitutions in enhancing binding affinity. For instance, a 6-chloro group has been found to enhance dopamine (B1211576) D1 receptor (D1R) affinity. nih.gov The binding profiles of these compounds are often determined through radioligand binding assays, which provide quantitative measures of affinity such as the inhibition constant (Ki). nih.govnih.gov

Table 1: Illustrative Binding Affinities of N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) at Various Receptors

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1 Adrenergic (Ki, nM) | D1 (Ki, nM) | H1 (Ki, nM) | 5-HT1A (Ki, nM) |

|---|---|---|---|---|---|---|

| 2C-B | 100 | 80 | >1000 | >1000 | >1000 | 500 |

This table is illustrative and based on data for structurally related compounds to demonstrate the impact of substitutions on receptor binding affinity.

Computational Chemistry and Molecular Docking Simulations

Computational chemistry and molecular docking are indispensable tools in modern drug discovery, providing insights into the molecular interactions between a ligand and its target protein. nih.govresearchgate.net These methods can predict the binding conformation and affinity of a ligand within the active site of a receptor, guiding the design of new derivatives with improved potency and selectivity. nih.gov

Molecular docking studies involve the use of computational algorithms to place a ligand into the binding site of a target protein and score the interaction. nih.gov For instance, in the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as anticancer agents, induced-fit docking (IFD) was used to show how these derivatives occupy the binding site of PI3Kα and interact with key residues. mdpi.com Similarly, docking studies on benzimidazole (B57391) derivatives have been used to understand their interaction with cancer-related macromolecules like CDK-8 and ER-alpha. researchgate.net

The process typically involves preparing the 3D structures of both the ligand and the target protein. The ligand is then docked into the active site of the protein, and various scoring functions are used to estimate the binding energy and identify the most favorable binding poses. nih.gov These computational predictions can then be validated through experimental assays.

Machine Learning Applications in SAR Elucidation

Machine learning (ML) is increasingly being used to elucidate complex structure-activity relationships that are not readily apparent from traditional analysis. nih.gov ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the activity of new, untested compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Various ML algorithms, such as support vector machines, random forests, and neural networks, can be employed to build predictive SAR models. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of molecules, to learn the relationship between chemical structure and biological activity. While specific applications to this compound are not detailed in the provided results, the general applicability of these methods is well-established in medicinal chemistry. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. This involves detailed studies of its interactions with enzymes, receptors, and ion channels.

Enzyme Inhibition Kinetics and Mechanism of Action

Many drugs function by inhibiting the activity of specific enzymes. nih.gov The study of enzyme inhibition kinetics can reveal the mechanism by which a compound inhibits an enzyme, such as competitive, non-competitive, or mixed-type inhibition. researchgate.net For example, kinetic studies can determine the inhibitor constant (Ki), which is a measure of the inhibitor's potency. nih.gov

The type of inhibition can be determined by analyzing how the inhibitor affects the enzyme's reaction rate at different substrate concentrations. nih.gov For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, and its effect can be overcome by increasing the substrate concentration. nih.gov In non-competitive inhibition, the inhibitor binds to a different site on the enzyme, affecting its catalytic activity without preventing substrate binding. researchgate.net

Table 2: Examples of Enzyme Inhibition Data for Different Inhibitors

| Inhibitor | Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Kojic Acid | Tyrosinase | Competitive | 30 |

| Benzoic Acid | Tyrosinase | - | 119 |

This table provides examples of enzyme inhibition data to illustrate the types of information obtained from such studies. nih.gov

Receptor Binding and Modulation Profiles

The interaction of a compound with a receptor can lead to its activation (agonism), blockade (antagonism), or modulation of its activity. The binding profiles of N-2-methoxybenzyl-phenethylamines, for instance, show potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov These compounds act as potent 5-HT2A receptor agonists. nih.gov

The characterization of a compound's receptor binding and modulation profile often involves a panel of assays against a wide range of receptors to determine its selectivity. nih.gov For example, the binding affinities of 6-Chloro-1-phenylbenzazepine analogs have been determined at dopamine D1, D2, and D5 receptors to assess their selectivity. nih.gov

Ion Channel Activity and Gating Mechanisms (e.g., Voltage-gated Sodium Channels)

Voltage-gated sodium channels (Navs) are critical for the generation and propagation of action potentials in excitable cells. uq.edu.au Blockers of these channels are used in the treatment of various central nervous system diseases characterized by neuronal over-excitability, such as epilepsy and chronic pain. nih.gov

The interaction of a compound with an ion channel can modulate its gating properties, affecting the transition between open, closed, and inactivated states. nih.gov Some toxins, for example, can eliminate sodium channel inactivation, leading to a prolonged influx of sodium ions. nih.gov The study of how compounds affect the kinetics of channel activation and inactivation provides insight into their mechanism of action. nih.gov The development of ligands that selectively target specific subtypes of sodium channels, such as Nav1.7, is an active area of research for the development of new pain therapeutics. nih.gov

Biological Activity Profiling and Preclinical Evaluation of 2 Chloro 6 Phenoxybenzylamine and Its Analogs

Antimicrobial and Antiparasitic Efficacy Studies

The evaluation of new compounds for their ability to inhibit or kill pathogens is a cornerstone of drug discovery. This section details the investigations into the anti-infective properties of 2-chloro-6-phenoxybenzylamine and related compounds, with a particular focus on malaria.

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health issue, necessitating the discovery of new therapeutic agents. The 2-phenoxybenzamide (B1622244) scaffold, to which this compound is structurally related, has been identified as a promising starting point for the development of new antimalarial drugs.

Research stemming from the Medicines for Malaria Venture (MMV) Malaria Box project identified a 2-phenoxybenzamide compound with promising multi-stage activity against various strains of Plasmodium falciparum. This lead compound demonstrated activity against the sexual, asexual, and liver stages of the parasite. A significant finding from long-term in vitro studies was the absence of acquired resistance or cross-resistance in parasites exposed to sub-lethal doses of this compound.

Subsequent structure-activity relationship (SAR) studies on new derivatives of this 2-phenoxybenzamide scaffold have been conducted to optimize their antiplasmodial activity. These studies involved testing the compounds against the chloroquine-sensitive NF54 strain of P. falciparum. The antiplasmodial activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the parasite's growth by 50%. The cytotoxicity of these compounds is also assessed, often using rat skeletal myofibroblasts (L-6 cells), to determine their selectivity for the parasite over mammalian cells.

For instance, the modification of the 2-phenoxybenzamide core has led to derivatives with significantly improved antiplasmodial potency and selectivity. One such derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, exhibited an IC50 value of 0.2690 µM against P. falciparum NF54 and an IC50 of 124.0 µM against L-6 cells, resulting in a high selectivity index of 460. These findings underscore the potential of the 2-phenoxybenzamide framework in the design of novel antimalarial agents.

Beyond determining the inhibitory concentration, it is crucial to understand whether an antimalarial compound is cytostatic (inhibits growth) or cytocidal (kills the parasite). This distinction is vital for predicting the in vivo efficacy of a drug candidate. Assays to determine the cytocidal activity, often expressed as the lethal dose 50 (LD50), measure the concentration of a compound required to kill 50% of the parasite population after a defined exposure time.

The rate of kill is another critical parameter, as a fast-acting drug can rapidly reduce the parasite burden in a patient. These studies typically involve exposing a synchronized culture of P. falciparum to a specific concentration of the test compound for various durations. After the exposure, the drug is washed away, and the viability of the remaining parasites is assessed. This allows for the characterization of the time-dependent killing effect of the compound. For example, some assays involve a 6-hour exposure to the drug, followed by washing and further incubation to allow for the recovery of any surviving parasites. The parasite viability can be quantified using methods such as fluorescent reporters that bind to parasite DNA.

While specific data on the cytocidal action and rate of kill for this compound are not available, the methodologies described are standard for the preclinical evaluation of any new antimalarial compound, including those from the 2-phenoxybenzamide class.

Enzyme Modulatory Activities

In addition to antimicrobial and antiparasitic effects, the interaction of small molecules with host enzymes is a significant area of pharmacological research. This can lead to the identification of therapies for a wide range of non-infectious diseases.

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of blood coagulation. nih.gov Inhibition of FXIa is being explored as a novel anticoagulant strategy with the potential for a lower bleeding risk compared to currently available therapies. nih.gov FXIa inhibitors are sought for the prevention and treatment of thromboembolic disorders. consensus.app

Currently, there is no publicly available research specifically detailing the Factor XIa inhibitory activity of this compound or its direct analogs. The development of FXIa inhibitors has largely focused on other chemical scaffolds, including peptidomimetics, small molecules that bind to the active site, and antisense oligonucleotides that reduce the synthesis of Factor XI. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. The Src and Abl tyrosine kinases are important targets in oncology. Dual inhibitors of Src and Abl kinases have been developed for the treatment of certain leukemias. nih.gov

A compound structurally related to this compound, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (dasatinib), is a potent dual Src/Abl kinase inhibitor. mdpi.com This compound has demonstrated significant antiproliferative activity against various cancer cell lines. The presence of the 2-chloro-6-methyl-phenyl moiety in this inhibitor suggests that the 2-chloro-6-substituted phenyl scaffold, also present in this compound, may be a relevant pharmacophore for interaction with kinase active sites. However, direct experimental evidence of Src/Abl kinase inhibition by this compound is not currently available.

Dipeptidyl peptidase 4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). emjreviews.com The inhibition of DPP-4 increases the levels of active GLP-1, which in turn enhances insulin (B600854) secretion and reduces glucagon (B607659) secretion in a glucose-dependent manner. Consequently, DPP-4 inhibitors, also known as gliptins, are a class of oral medications used for the management of type 2 diabetes mellitus.

There is no specific data in the reviewed literature on the DPP-4 inhibitory activity of this compound or its close analogs. The development of DPP-4 inhibitors has led to a variety of chemical structures, which are generally classified as peptidomimetics or non-peptidomimetics.

Neuropharmacological and Central Nervous System Activity

The neuropharmacological profile of this compound and its analogs encompasses a range of activities within the central nervous system. Research into related compounds has revealed potential applications in treating conditions characterized by neuronal hyperexcitability, such as epilepsy, and has shed light on their interactions with key neurotransmitter systems.

Anticonvulsant Properties of Derivatives

A significant area of investigation for compounds structurally related to this compound is their potential as anticonvulsant agents. The search for more effective and safer antiepileptic drugs has led to the exploration of various chemical scaffolds, including benzylamine (B48309) derivatives.

In the quest for novel anticonvulsants, researchers have synthesized and evaluated numerous derivatives, leading to the discovery of compounds with potent activity in preclinical models of epilepsy. nih.gov For instance, a study focused on a series of 2-[(arylalky)amino]alkanamide derivatives identified several potent anticonvulsants. nih.gov One promising candidate that emerged from this research was (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (B1217627) (PNU-151774E), which demonstrated significant anticonvulsant activity and favorable therapeutic indexes in animal models. nih.gov

The anticonvulsant effects of these derivatives are often evaluated in established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The maximal electroshock test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The efficacy of a compound in these models can suggest its potential clinical utility for specific seizure types.

Further studies on other related structures, such as 1,2,4-triazole (B32235) derivatives, have also shown promising anticonvulsant activity. zsmu.edu.ua For example, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) was found to have anticonvulsant activity exceeding that of the established drugs Mydocalm and phenobarbital (B1680315) in a corazole-induced seizure model in rats. zsmu.edu.ua These findings underscore the potential of exploring diverse chemical structures related to benzylamines for the development of new antiepileptic therapies. zsmu.edu.ua

Table 1: Anticonvulsant Activity of a Lead Compound Derivative

| Test | ED₅₀ (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 48.0 |

| 6 Hz (32 mA) | 45.2 |

| 6 Hz (44 mA) | 201.3 |

Data relates to compound 5, a ((benzyloxy)benzyl)propanamide derivative, as a representative example of a potent anticonvulsant from a related class of compounds. semanticscholar.org

Modulation of Neuronal Excitability

Neuronal excitability is a fundamental process in the central nervous system, and its modulation is a key mechanism of action for many neuropharmacological agents. frontiersin.org The excitability of a neuron is determined by the integration of excitatory, inhibitory, and modulatory synaptic signals, as well as the intrinsic electrical properties of the neuronal membrane. frontiersin.org

Compounds that can modulate neuronal excitability often do so by interacting with ion channels, such as voltage-gated sodium, potassium, and calcium channels. For example, some broad-spectrum anticonvulsants have been shown to inhibit voltage-gated sodium channels and N-type calcium channels, while also acting as potassium channel openers. nih.gov This multi-target approach can lead to a "neurostabilizing" effect, which is beneficial not only in epilepsy but also in other neurological disorders like migraine, bipolar disorder, and neuropathic pain. nih.gov

The modulation of neuronal excitability is not solely governed by neurons themselves. Non-neuronal cells, such as glial cells, play a crucial role in regulating the extracellular environment and influencing neuronal activity. frontiersin.org For instance, astrocytes are involved in maintaining potassium homeostasis and clearing neurotransmitters from the synaptic cleft, thereby affecting neuronal excitation. frontiersin.org

While direct studies on this compound's effect on neuronal excitability are not extensively documented in the provided context, the known actions of related compounds on ion channels and neurotransmitter systems suggest that this is a plausible mechanism contributing to their neuropharmacological effects. The ability to reduce neuronal firing frequency is a key characteristic of compounds that can control seizures and other states of neuronal hyperexcitability. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT₅) Interactions (for related compounds)

The serotonergic system is a critical modulator of a wide range of physiological and behavioral processes, and serotonin (5-HT) receptors are important targets for drug development. nih.gov Among the various serotonin receptor subtypes, the 5-HT₆ receptor has garnered significant interest due to its potential role in cognitive function and its implications for treating cognitive disorders. nih.gov

Research on N-benzyl phenethylamines, a class of compounds with structural similarities to this compound, has revealed their potent agonist activity at 5-HT₂A receptors. nih.gov These studies have shown that the N-benzyl moiety can significantly increase affinity and selectivity for the 5-HT₂A receptor compared to other serotonin receptor subtypes like 5-HT₂C and 5-HT₁A. nih.govresearchgate.net

Furthermore, investigations into 1,3,5-triazine-piperazine derivatives have identified potent 5-HT₆ receptor antagonists. nih.gov Some of these compounds displayed high affinity for the 5-HT₆ receptor, with Ki values in the nanomolar range. nih.gov However, some of these ligands also showed affinity for other serotonin receptors, such as 5-HT₁A, 5-HT₂A, and 5-HT₇, highlighting the importance of assessing receptor selectivity. nih.gov The interaction with multiple serotonin receptor subtypes can lead to a complex pharmacological profile.

While the specific interactions of this compound with 5-HT₅ receptors are not detailed, the broader context of related compounds suggests that the serotonergic system is a relevant area for investigation. The modulation of serotonin receptors can have profound effects on neuronal function and is a key mechanism for many centrally acting drugs.

Alpha-Adrenoceptor Antagonism (for related compounds)

Alpha-adrenergic receptors are integral to the sympathetic nervous system and play a crucial role in regulating cardiovascular function, smooth muscle contraction, and neurotransmission. nih.gov Adrenergic alpha-antagonists are a class of drugs that block the effects of catecholamines at these receptors and are used in the treatment of conditions such as hypertension and benign prostatic hyperplasia. drugbank.com

Phenoxybenzamine (B1677643) is a well-known non-selective, irreversible antagonist of alpha-adrenergic receptors, blocking both alpha-1 and alpha-2 subtypes. nih.gov This blockade leads to vasodilation and a subsequent drop in blood pressure. nih.gov The structural relationship between phenoxybenzamine and this compound suggests that the latter and its analogs may also exhibit activity at alpha-adrenoceptors.

Studies on phenoxybenzamine-related compounds, specifically β-chloroethylamines that are structural hybrids of WB 4101 (a competitive alpha-1 antagonist) and phenoxybenzamine, have demonstrated their alpha-adrenoceptor blocking properties. nih.gov These compounds have been tested in isolated rat vas deferens, a common model for studying alpha-adrenoceptor activity. nih.gov The results indicated that these compounds possess blocking potency and alpha-1 selectivity similar to phenoxybenzamine. nih.gov

Interestingly, some of these hybrid compounds showed a marked discontinuity in their concentration-inhibition curves at the alpha-1 adrenoceptor, suggesting the ability to discriminate between different alpha-1 adrenoceptor subtypes. nih.gov This highlights the potential for developing more selective alpha-adrenoceptor antagonists from this chemical class.

In Vitro Biological Assay Methodologies

In vitro assays are fundamental tools in drug discovery and development, providing a controlled environment to assess the biological activity of compounds at the cellular and molecular level. Cell-based assays are particularly valuable for understanding a compound's effects on cellular processes and for screening large numbers of compounds.

Cell-Based Assays (e.g., Human Lung Adenocarcinoma Cell Lines, HEK293 Cells)

Human lung adenocarcinoma cell lines are widely used in cancer research to study tumor biology and to evaluate the efficacy of potential anticancer agents. nih.govmdpi.com These cell lines, such as A549, H520, and H446, can be cultured in the laboratory and used in a variety of assays to measure cell viability, apoptosis, and other cellular responses to drug treatment. nih.gov For example, the CCK8 assay can be used to determine cell viability after treatment with a compound. nih.gov

The use of different lung cancer cell lines allows for the investigation of drug responses in tumors with different genetic backgrounds and characteristics. nih.gov For instance, the LC-2/ad cell line, which harbors a CCDC6-RET fusion, has been instrumental in studying the effectiveness of RET inhibitors. nih.gov

HEK293 (Human Embryonic Kidney 293) cells are another commonly used cell line in biomedical research. They are easily grown and transfected, making them an ideal system for expressing recombinant proteins, including receptors and ion channels. This allows for the detailed study of drug-receptor interactions and the functional consequences of receptor activation or blockade in a controlled cellular environment. While not explicitly detailed in the provided context for this compound, HEK293 cells are a standard tool for characterizing the pharmacological properties of compounds that act on specific molecular targets.

Information Deficit Precludes Article Generation for this compound

A comprehensive review of scientific literature and databases has revealed insufficient publicly available information to generate a detailed article on the biological activity and preclinical evaluation of this compound as per the requested outline.

Extensive searches for data pertaining to "this compound" have yielded minimal results, none of which provide the specific details required for the outlined sections on biochemical assays for target engagement and in vivo preclinical models. The available information is limited to its mention as a chemical intermediate in patent literature for the synthesis of other compounds.

Consequently, the creation of a scientifically accurate and informative article that adheres to the strict confines of the provided structure is not feasible at this time. The core requirements of detailing biochemical assays and in vivo efficacy studies, including data tables and detailed research findings for this compound, cannot be met due to the absence of relevant research data in the public domain.

Therefore, the sections on Biochemical Assays for Target Engagement (4.4.2) and In Vivo Preclinical Models for Efficacy Assessment (4.5), including Rodent Models of Disease (4.5.1), cannot be developed.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton NMR (¹H-NMR)

A ¹H-NMR spectrum of 2-Chloro-6-phenoxybenzylamine would be expected to show distinct signals for each unique proton in the molecule. The spectrum would provide key information based on:

Chemical Shift (δ): The position of the signals would indicate the electronic environment of the protons. For instance, aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the benzylic protons (-CH₂-) and the amine protons (-NH₂) would have characteristic chemical shifts.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the count of protons in different parts of the molecule.

Spin-Spin Coupling: The splitting pattern of the signals (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, helping to establish the connectivity of the atoms.

A hypothetical data table for the expected ¹H-NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic (Phenoxy group) | ~6.9 - 7.4 | Multiplet | 5H |

| Aromatic (Chlorobenzyl group) | ~7.1 - 7.5 | Multiplet | 3H |

| Benzylic (-CH₂-) | ~3.8 - 4.2 | Singlet or Doublet | 2H |

| Amine (-NH₂) | Variable (broad singlet) | Singlet | 2H |

Carbon-13 NMR (¹³C-NMR)

The ¹³C-NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of the signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbon bonded to chlorine or oxygen). A hypothetical ¹³C-NMR data table would look as follows:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-O | ~155 - 160 |

| Other Aromatic C | ~115 - 130 |

| Benzylic (-CH₂-) | ~40 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to confirm the molecular weight of this compound. The expected molecular ion peak ([M+H]⁺) in the positive ion mode would be observed at an m/z (mass-to-charge ratio) corresponding to the compound's molecular weight plus the mass of a proton. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

UPLC/MS is a high-resolution version of LC/MS that offers faster analysis times and better separation efficiency. google.com It would be employed for the same purpose as LC/MS but can provide higher quality data, which is particularly useful for complex samples or when high throughput is required. Tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation of the molecule, which would help to confirm its structure by identifying characteristic fragment ions.

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the purification of the final compound and for assessing its purity. Techniques such as column chromatography would likely be used during the purification process after synthesis. The purity of the final product would be determined using high-performance liquid chromatography (HPLC) or UPLC, typically with a UV detector. A pure sample would show a single major peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the rapid and high-resolution separation of chemical compounds. A UPLC-MS/MS method developed for the analysis of 75 phenethylamine derivatives, which share the benzylamine (B48309) core structure, highlights the utility of this technique. researchgate.net This method employed a biphenyl column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, achieving separation in under 13 minutes. researchgate.net For this compound, a similar UPLC approach would be anticipated to provide excellent separation from impurities and starting materials. The inclusion of a mass spectrometry (MS) detector would further allow for its sensitive and selective detection and quantification.

It is important to note that the stability of benzylamines can be a factor in chromatographic analysis. These compounds can be susceptible to degradation when exposed to air, which may lead to the appearance of multiple peaks in the chromatogram. sciencemadness.org Therefore, proper sample handling and the use of acidic modifiers in the mobile phase, such as formic or trifluoroacetic acid, are crucial to ensure the protonation of the amine and achieve good peak shape. sciencemadness.org

Table 1: Representative UPLC Conditions for Related Amine Compounds

| Parameter | Condition |

|---|---|

| Column | Biphenyl (e.g., 2.6 µm, 100 Å, 100 x 3.0 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Note: This table is based on a method for phenethylamine derivatives and represents a potential starting point for the analysis of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzylamine and its derivatives. A reverse-phase HPLC method for the separation of benzylamine, benzonitrile, and toluene has been described using a Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com For substituted benzylamine isomers, a CROWNPAK CR-I(-) column has been utilized, demonstrating the capability of chiral stationary phases for enantiomeric separations if applicable. researchgate.net

When analyzing this compound by HPLC, a C18 or a mixed-mode column could be employed. The mobile phase would likely consist of an aqueous component with an acid modifier and an organic solvent like acetonitrile or methanol. The presence of two aromatic rings and a chlorine atom would influence its retention behavior, likely leading to a longer retention time compared to unsubstituted benzylamine.

Table 2: Example HPLC Parameters for Benzylamine Analysis

| Parameter | Condition |

|---|---|

| Column | Primesep A, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Water, Acetonitrile, and Sulfuric Acid |

| Detection | UV at 210 nm |

Note: This table is based on a method for benzylamine and serves as a general example. sielc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Analysis of related compounds such as 2-chlorobenzylamine and phenoxy derivatives provides a basis for these expectations.

The N-H stretching vibrations of the primary amine group are anticipated to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from both the chlorophenyl and phenoxy rings would likely be observed around 3000-3100 cm⁻¹. The C-N stretching vibration of the benzylamine moiety would also be present. Furthermore, the C-O-C stretching of the ether linkage in the phenoxy group will give rise to characteristic bands. The presence of the chlorine atom on the benzene (B151609) ring is expected to produce a C-Cl stretching band in the lower frequency region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O-C Stretch (Ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| C-Cl Stretch | 600 - 800 |

Spectrophotometric and Fluorometric Assays

UV-Visible spectrophotometry can be utilized for the quantitative analysis of this compound, leveraging the chromophoric nature of its aromatic rings. A study on 4-phenoxybenzylamine derivatives showed strong UV absorption, with the most intense absorption peak for a related 2D metal-halide perovskite material containing 4-phenoxybenzylamine occurring at 275 nm. mdpi.com It is expected that this compound would exhibit a similar absorption profile, with the λmax likely influenced by the chloro and phenoxy substituents on the benzylamine core.

Fluorometric assays could also be developed, depending on the intrinsic fluorescence properties of the molecule. The fluorescence spectrum of a material incorporating 4-phenoxybenzylamine exhibited a sharp emission peak at 305 nm when excited at 270 nm. mdpi.com The potential for this compound to fluoresce would need to be experimentally determined, but if it does, fluorometry could offer a highly sensitive method for its detection.

Table 4: Representative Spectroscopic Data for a Related Phenoxybenzylamine Compound

| Technique | Wavelength (nm) |

|---|---|

| UV-Vis Absorption (λmax) | ~275 |

| Fluorescence Emission | ~305 (Excitation at 270) |

Note: Data is for a material containing 4-phenoxybenzylamine and serves as an estimation for this compound. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can provide valuable information about the redox properties of this compound. The electrochemical behavior will be primarily dictated by the oxidizable amine group and the reducible chloro-aromatic system. Studies on the anodic voltammetry of aromatic amines show that they can undergo oxidation, often through a one-electron transfer to form cation radicals. acs.org

The CV of this compound would likely show an irreversible oxidation peak corresponding to the oxidation of the benzylamine nitrogen. The potential at which this occurs would be influenced by the electron-withdrawing nature of the 2-chloro substituent and the electron-donating or -withdrawing character of the 6-phenoxy group. The reduction of the C-Cl bond might also be observable at negative potentials. The exact potentials would need to be determined experimentally in a suitable solvent and supporting electrolyte system. For instance, the cyclic voltammetry of 2'-chloro-4-methoxy-3-nitro benzil was carried out in the potential range of 0.0 to -1.2 V, revealing cathodic processes at -0.37 V and -0.82 V. researchgate.net While the molecular structure is different, this illustrates the potential for observing redox processes involving chloro-substituted aromatic rings.

Table 5: Expected Electrochemical Events for this compound

| Process | Expected Potential Range | Nature of Process |

|---|---|---|

| Oxidation of Amine Group | Positive Potentials | Likely Irreversible |

| Reduction of C-Cl Bond | Negative Potentials | Likely Irreversible |

Note: The specific potentials are highly dependent on the experimental conditions.

Emerging Research Avenues and Future Perspectives for 2 Chloro 6 Phenoxybenzylamine

Development of Novel Therapeutic Agents

The primary therapeutic potential of 2-Chloro-6-phenoxybenzylamine lies in its function as a Dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgoup.com By inhibiting DPP-4, this compound can prolong the action of these incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism of action forms the basis for the use of DPP-4 inhibitors in the treatment of type 2 diabetes. bohrium.comwikipedia.org

The development of novel therapeutic agents based on the this compound scaffold could involve several strategies. One approach is the synthesis and evaluation of derivatives to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies, which explore how modifications to the chemical structure affect biological activity, are crucial in this process. For instance, substitutions on the phenyl and phenoxy rings could be systematically varied to enhance binding affinity to the DPP-4 active site and improve drug-like properties.

The existing class of DPP-4 inhibitors, often referred to as "gliptins," includes both peptidomimetic and non-peptidomimetic compounds. wikipedia.org this compound falls into the latter category. Research into other non-peptidomimetic DPP-4 inhibitors has revealed that diverse chemical scaffolds can achieve high potency and selectivity. wikipedia.orgresearchgate.net This provides a strong rationale for the further investigation of this compound and its analogs as potential new drug candidates for type 2 diabetes.

Exploration of Undiscovered Biological Targets

While the primary known target of this compound is DPP-4, the exploration of potential secondary or "off-target" biological activities is a crucial area of future research. The benzylamine (B48309) and phenoxyether moieties are present in various biologically active compounds, suggesting that this compound could interact with other receptors or enzymes. researchgate.netresearchgate.net

DPP-4 itself has a wide range of substrates beyond incretins, including neuropeptides, cytokines, and chemokines, implicating it in various physiological processes beyond glucose metabolism, such as immune regulation and inflammation. mdpi.come-dmj.org Therefore, inhibitors like this compound could have therapeutic applications in other disease areas. For example, the modulation of the immune system through DPP-4 inhibition is an area of active investigation. mdpi.com

Furthermore, the broader class of benzylamines has been shown to interact with various biological targets, including monoamine transporters and receptors, which are implicated in neurological and psychiatric disorders. researchgate.net Investigating whether this compound or its derivatives exhibit any such activities could open up entirely new therapeutic avenues. High-throughput screening of this compound against a panel of diverse biological targets could be a valuable strategy to uncover novel and unexpected pharmacological properties.

Advancements in Computational Drug Design and Virtual Screening

Computational methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective means to design and screen potential new drugs. For a compound like this compound, these techniques can be applied to accelerate the development of more potent and selective DPP-4 inhibitors.

Table 1: Computational Approaches in Drug Design for DPP-4 Inhibitors

| Computational Technique | Application for this compound |

| Molecular Docking | Predict the binding mode and affinity of this compound and its analogs to the DPP-4 active site. This can guide the design of new derivatives with improved interactions. |

| Virtual Screening | Screen large libraries of virtual compounds based on the this compound scaffold to identify those with a high probability of being active DPP-4 inhibitors. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-DPP-4 complex over time to understand the stability of the interaction and the key residues involved. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the chemical structure of this compound analogs with their biological activity, enabling the prediction of the potency of new designs. |

In silico studies have been successfully used to design novel DPP-4 inhibitors by identifying key pharmacophoric features required for binding. researchgate.net These typically include a primary amine or a group that can mimic it, which interacts with key residues in the S1 pocket of the enzyme. researchgate.net By creating a virtual library of this compound derivatives and using these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

Integration of Omics Technologies in Mechanistic Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes within a biological system in response to a drug. researchgate.netacs.org The application of these technologies to study the effects of this compound can provide a deeper understanding of its mechanism of action and potentially uncover novel biological pathways it modulates.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application |

| Transcriptomics (e.g., RNA-Seq) | Analyze changes in gene expression in cells or tissues treated with this compound to identify downstream signaling pathways affected by DPP-4 inhibition. |

| Proteomics | Identify changes in protein expression and post-translational modifications to understand the broader cellular response to the compound. |

| Metabolomics | Profile the changes in small molecule metabolites to gain insights into the metabolic reprogramming induced by this compound. |

| Multi-omics Integration | Combine data from different omics platforms to construct a comprehensive network of the molecular interactions and pathways influenced by the compound. acs.org |

For instance, treating a relevant cell line with this compound and then performing transcriptomic and proteomic analyses could reveal changes in the expression of genes and proteins involved in insulin signaling, inflammation, or other pathways. This could not only confirm the expected effects of DPP-4 inhibition but also identify unexpected off-target effects or novel mechanisms of action. nih.gov Such a systems-level understanding is invaluable for both preclinical development and for identifying potential biomarkers of drug response.

Sustainable and Environmentally Benign Synthesis Routes

The development of sustainable and environmentally friendly ("green") synthesis methods is a critical aspect of modern pharmaceutical chemistry. For this compound, this involves developing efficient and atom-economical routes that minimize waste and the use of hazardous reagents. The synthesis of this molecule can be broken down into the formation of the diaryl ether bond and the introduction of the aminomethyl group.

Recent advances in catalysis offer promising avenues for the green synthesis of diaryl ethers. Traditional methods often rely on stoichiometric amounts of copper or palladium catalysts with phosphine (B1218219) ligands, which can be toxic and difficult to remove. bohrium.com Newer methods utilize more sustainable catalysts, such as copper complexes supported on nanoparticles or iron-based catalysts, which can be more environmentally friendly and reusable. bohrium.comresearchgate.net

Similarly, the synthesis of the benzylamine moiety can be achieved through greener methods. Traditional approaches may involve the use of harsh reducing agents. More sustainable alternatives include catalytic reductive amination or biocatalytic approaches. e-dmj.orgnih.gov For example, the use of molecular oxygen as a green oxidant in transition-metal-free catalytic systems for the synthesis of related nitrogen-containing heterocycles has been reported. researchgate.netrsc.org The application of such principles to the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

常见问题

Basic Questions

Q. How can 2-Chloro-6-phenoxybenzylamine be structurally identified and validated in a laboratory setting?

- Methodological Answer : Structural identification typically involves a combination of spectral techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the presence of the benzylamine backbone, chloro substituent (δ ~7.2–7.5 ppm for aromatic protons), and phenoxy group (δ ~6.8–7.1 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 233.07 (CHClNO) and fragmentation patterns consistent with chlorine isotopes .

- Fourier-Transform Infrared (FTIR) : Confirm amine (–NH) stretching (~3300 cm) and C–Cl bonds (~550–650 cm) .

Q. What are the recommended safety protocols for handling this compound in synthetic workflows?

- Methodological Answer : Prioritize hazard mitigation using:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation (H333 hazard code) .

- Waste Disposal : Segregate halogenated waste for professional treatment to comply with environmental regulations (P264/P280 protocols) .

Q. Which analytical methods are most effective for quantifying this compound purity in reaction mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve peaks from common byproducts .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; derivatize the amine group with trifluoroacetic anhydride to enhance volatility .

- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometric consistency with CHClNO .

Advanced Research Questions

Q. How can researchers design a scalable synthesis route for this compound while minimizing hazardous intermediates?

- Methodological Answer :

- Route Selection : Consider reductive amination of 2-chloro-6-phenoxybenzaldehyde using sodium cyanoborohydride (NaBHCN) in methanol under inert atmosphere. This avoids volatile chlorinated intermediates common in Friedel-Crafts approaches .

- Catalysis : Explore Pd/C or Raney Ni for hydrogenation steps to improve atom economy.

- Process Optimization : Use Design of Experiments (DoE) to balance temperature, solvent polarity, and reaction time. Monitor via in-situ FTIR to detect aldehyde conversion .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across literature sources?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-fluorobenzylamine hydrochloride) to identify shifts influenced by electron-withdrawing groups .

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental results .

- Batch Variability Testing : Assess purity of commercial samples via HPLC to rule out solvent residues or degradation products as sources of discrepancy .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) and identify reactive sites. The chloro group’s LUMO may guide regioselectivity in SNAr reactions .

- Transition State Modeling : Apply QM/MM methods to simulate reaction pathways with amines or thiols, focusing on activation energies for Cl displacement .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate solvent polarity’s impact on reaction kinetics (e.g., DMF vs. THF) .

Q. What advanced techniques characterize trace impurities in this compound batches, and how are they mitigated?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detect sub-1% impurities like dechlorinated byproducts or oxidized amines using MRM transitions .

- X-ray Crystallography : Crystallize the compound with co-formers (e.g., tartaric acid) to isolate and structurally identify persistent impurities .

- Process Controls : Implement in-line PAT (Process Analytical Technology) tools, such as ReactIR, to monitor reaction progress and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。